molecular formula C18H14N4O3 B11180564 2-amino-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-amino-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B11180564
M. Wt: 334.3 g/mol
InChI Key: FHVXDDFZOABIEC-UHFFFAOYSA-N
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Description

2-AMINO-8-(2-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-8-(2-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include aromatic amines, methoxy-substituted benzaldehydes, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-8-(2-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like halides, alkyl groups, or nitro groups.

Scientific Research Applications

2-AMINO-8-(2-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-AMINO-8-(2-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    2-AMINO-8-PHENYL-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-AMINO-8-(4-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE: Has a methoxy group at a different position, potentially altering its properties.

Uniqueness

The presence of the methoxy group in 2-AMINO-8-(2-METHOXYPHENYL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE contributes to its unique reactivity and potential biological activities. This structural feature can influence the compound’s ability to interact with molecular targets and undergo specific chemical reactions, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

2-amino-8-(2-methoxyphenyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione

InChI

InChI=1S/C18H14N4O3/c1-25-16-5-3-2-4-15(16)21-8-6-13-11(17(21)23)10-12-14(20-13)7-9-22(19)18(12)24/h2-10H,19H2,1H3

InChI Key

FHVXDDFZOABIEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N

Origin of Product

United States

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